molecular formula C14H9Cl2N3 B2640892 7-chloro-N-(4-chlorophenyl)quinazolin-4-amine CAS No. 74303-39-2

7-chloro-N-(4-chlorophenyl)quinazolin-4-amine

Cat. No.: B2640892
CAS No.: 74303-39-2
M. Wt: 290.15
InChI Key: IZBISXIQHKUYQT-UHFFFAOYSA-N
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Description

7-Chloro-N-(4-chlorophenyl)quinazolin-4-amine is a quinazoline derivative characterized by a chloro-substituted quinazoline core and a 4-chlorophenylamine group at the 4-position.

Properties

IUPAC Name

7-chloro-N-(4-chlorophenyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3/c15-9-1-4-11(5-2-9)19-14-12-6-3-10(16)7-13(12)17-8-18-14/h1-8H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBISXIQHKUYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC=NC3=C2C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-(4-chlorophenyl)quinazolin-4-amine typically involves the reaction of 4-chloroaniline with 2-aminobenzonitrile in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the quinazoline ring . Common reaction conditions include the use of solvents like ethanol or dimethylformamide (DMF) and heating the reaction mixture to temperatures around 100-150°C .

Industrial Production Methods

Industrial production methods for quinazoline derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-(4-chlorophenyl)quinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinazolinone derivatives, amine derivatives, and substituted quinazolines .

Scientific Research Applications

Medicinal Chemistry

The compound has been extensively studied for its potential therapeutic effects:

  • Anticancer Activity : Research indicates that 7-chloro-N-(4-chlorophenyl)quinazolin-4-amine exhibits significant cytotoxic effects against various cancer cell lines, including HepG2 and MCF-7. Its mechanism involves the inhibition of key enzymes and receptors associated with tumor growth and metastasis .
    Cell LineIC50 (µM)
    HepG218.79
    MCF-713.46
  • Antimicrobial Properties : The compound has demonstrated activity against a range of microbial pathogens, making it a candidate for developing new antimicrobial agents .

Pharmacological Studies

The pharmacokinetics of this compound play a crucial role in its therapeutic efficacy. Studies show that its bioavailability and metabolic stability are favorable for drug development .

Case Studies and Research Findings

Numerous studies have explored the efficacy of this compound:

  • Antitumor Activity : A study demonstrated that derivatives of quinazoline, including this compound, showed potent antitumor activity with IC50 values in the nanomolar range against various cancer cell lines .
  • Antimicrobial Evaluation : Research highlighted the antimicrobial properties of quinazoline derivatives, showing that substituents on the phenyl ring significantly influence their antibacterial profiles .
  • Comparative Analysis : Compared to other quinazoline derivatives like Erlotinib and Gefitinib, this compound exhibits unique biological activities due to its specific substitution pattern .

Mechanism of Action

The mechanism of action of 7-chloro-N-(4-chlorophenyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Structural Features

The quinazoline scaffold allows for extensive substitution, influencing electronic properties, solubility, and biological interactions. Key structural variations among analogs include:

  • Substituents on the Quinazoline Core :

    • 7-Chloro-N-(4-methoxyphenyl)-2-(4-methylphenyl)quinazolin-4-amine (MW: 375.86): Features a 4-methylphenyl group at the 2-position and a methoxy group on the phenylamine moiety, enhancing electron-donating effects compared to the target compound’s chloro substituents .
    • 7-Chloro-2-(4-chlorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine (MW: 396.27): Incorporates dual chloro substituents (quinazoline 7-position and phenyl 4-position) and a methoxy group, increasing molecular weight and lipophilicity .
Table 1: Structural and Molecular Comparisons
Compound Name Substituents (Quinazoline) Amine Group Molecular Weight
7-Chloro-N-(4-chlorophenyl)quinazolin-4-amine 7-Cl 4-Chlorophenyl ~329 (estimated)
7-Chloro-N-(4-methoxyphenyl)-2-(4-methylphenyl)quinazolin-4-amine 7-Cl, 2-(4-methylphenyl) 4-Methoxyphenyl 375.86
6-Chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine 6-Cl, 2-piperazine 5-Cyclopropyl-pyrazole 446.19
7-Chloro-N-(3-(1-(4-chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)quinazolin-4-amine 7-Cl 4-Chlorophenyl-pyrazoline 598.00

Physical Properties

  • Melting Points :
    • Analogs with bulky substituents (e.g., pyrazoline or piperazine rings) exhibit lower melting points (200–257°C) due to reduced crystallinity .
    • Derivatives with simple aryl groups (e.g., 4-chlorophenyl) show higher melting points (>300°C), suggesting strong intermolecular interactions .
Table 2: Thermal and Spectral Data
Compound ID (Evidence) Melting Point (°C) Key NMR Signals (¹H, δ ppm)
Compound 22 >300 3.19 (dd), 5.59 (dd)
Compound 37 200–201 Not reported
7e 250–251.8 Aromatic protons at 7.29–8.51
AGN-PC-0M7MM8 Not reported Aromatic signals at 6.92–8.99

Biological Activity

7-chloro-N-(4-chlorophenyl)quinazolin-4-amine is a compound belonging to the quinazoline family, which is recognized for its diverse biological activities. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Target Interactions
Quinazoline derivatives, including this compound, interact with various biological targets, leading to multiple pharmacological effects. These compounds have been shown to act on several pathways, influencing cellular processes such as proliferation, apoptosis, and inflammation .

Biochemical Pathways
The compound exhibits activity against key enzymes and receptors involved in cancer progression and inflammatory responses. It has been reported to inhibit protein kinases and other molecular targets relevant to tumor growth and metastasis .

Biological Activities

Anticancer Properties
Research indicates that this compound possesses significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, with notable cytotoxic effects. For instance, in a study evaluating hybrid compounds containing similar structures, several derivatives exhibited GI50 values ranging from 0.05 to 0.95 µM against human cancer cell lines .

Antimicrobial Activity
This compound has also been studied for its antimicrobial properties. It has shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Anti-inflammatory Effects
The anti-inflammatory potential of quinazoline derivatives is well-documented. Compounds similar to this compound have demonstrated the ability to reduce inflammation markers in cellular models, indicating a role in managing inflammatory diseases .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines
    A study conducted by the National Cancer Institute evaluated various quinazoline derivatives against 58 human cancer cell lines. Compounds derived from this compound exhibited significant cytostatic activity with IC50 values indicating potent effects against specific cancer types .
  • Antimicrobial Testing
    In an investigation into the antimicrobial efficacy of quinazoline derivatives, this compound was tested against clinical isolates of bacteria and fungi. The results indicated substantial inhibition of growth in resistant strains, highlighting its potential as a therapeutic agent in infectious diseases .

Data Tables

Activity Type Effectiveness (IC50/µM) Target Pathway/Mechanism
Anticancer0.05 - 0.95Inhibition of cell proliferation and apoptosis
AntimicrobialVaries by strainDisruption of bacterial cell wall synthesis
Anti-inflammatoryNot specifiedInhibition of pro-inflammatory cytokines

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